N-(4-((6-(1H-imidazol-1-il)pirimidin-4-il)amino)fenil)naftaleno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

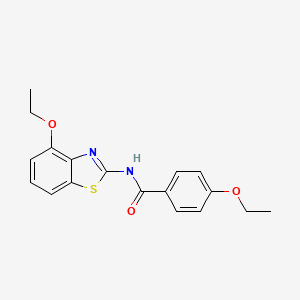

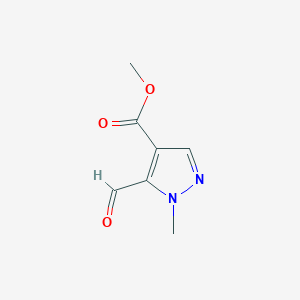

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a phenyl group and a naphthalene sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole compounds are often synthesized using glyoxal and ammonia . Pyrimidine compounds can be synthesized from beta-amino acids, beta-keto esters, and amidines .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and pyrimidine rings, as well as the sulfonamide group. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of this specific compound would depend on the exact arrangement of its atoms and functional groups.Aplicaciones Científicas De Investigación

- Los compuestos que contienen imidazol se han explorado por su potencial como agentes antitumorales. Los investigadores han sintetizado derivados con anillos de imidazol y evaluado su eficacia contra varias líneas celulares cancerosas . Una mayor investigación sobre las propiedades antitumorales de este compuesto específico podría proporcionar información valiosa.

- Los derivados de imidazol exhiben actividades antibacterianas, antimicobacterianas y antifúngicas. La estructura del compuesto sugiere que puede tener efectos similares. Investigar su potencial como agente antimicrobiano podría valer la pena .

- Los compuestos basados en imidazol a menudo sirven como ligandos supramoleculares. Su capacidad para formar complejos de coordinación con iones metálicos los hace útiles en ciencia de materiales y catálisis. Explorar las propiedades de ligando de este compuesto podría revelar aplicaciones interesantes .

- Los compuestos que contienen imidazol pueden imitar reacciones enzimáticas debido a su semejanza estructural con los sitios activos en las enzimas. Investigar si este compuesto actúa como un catalizador biomimético podría conducir a nuevas aplicaciones en química sintética .

- Los derivados de imidazol contribuyen al desarrollo de materiales con propiedades específicas. Estos materiales encuentran aplicaciones en la liberación de fármacos, sensores y optoelectrónica. Comprender cómo este compuesto interactúa con otros materiales podría abrir nuevas vías para el diseño de materiales .

- Los imidazoles son componentes clave en varios productos cotidianos. Se encuentran en productos farmacéuticos, agroquímicos y otros compuestos industriales. Investigar el papel del compuesto en moléculas funcionales podría revelar aplicaciones prácticas .

Actividad Antitumoral

Propiedades Antibacterianas y Antimicrobianas

Ligandos Supramoleculares

Catalizadores Biomiméticos

Materiales de Fabricación Humana

Moléculas Funcionales en Aplicaciones Diarias

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can target a variety of enzymes and receptors .

Mode of Action

Imidazole-containing compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which can impact their absorption and distribution .

Result of Action

Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the activity of imidazole-containing compounds can be influenced by factors such as ph and temperature .

Propiedades

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2S/c30-32(31,21-10-5-17-3-1-2-4-18(17)13-21)28-20-8-6-19(7-9-20)27-22-14-23(26-15-25-22)29-12-11-24-16-29/h1-16,28H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBNGDATCJQXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438922.png)

![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2438928.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2438933.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2438934.png)

![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2438938.png)